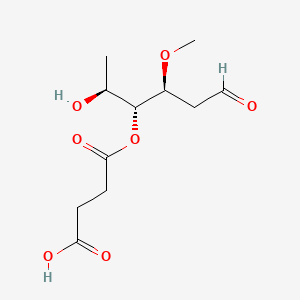![molecular formula C17H18N4O2S2 B1202447 1-butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B1202447.png)
1-butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline is a quinoxaline derivative.
Scientific Research Applications
Synthesis and Chemical Transformations
1-Butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline, a complex organic compound, has been a subject of interest in various synthesis and chemical transformation studies. Notably, Aleksandrov et al. (2012) explored the synthesis and transformations of related compounds, focusing on electrophilic substitution reactions such as bromination, nitration, formylation, acylation, and sulfonation (Aleksandrov, El’chaninov, & Dedeneva, 2012).
Structural and Spectral Characterization
Studies have also been conducted on the structural and spectral characterization of similar compounds. For instance, Patinote et al. (2017) investigated the fluorescence properties of derivatives based on imidazo[1,2-a]quinoxaline structures, providing insights into their absorption and emission spectra (Patinote et al., 2017).
Application in Organic Electronics
Another significant area of research involves the application of these compounds in organic electronics. Ozdemir et al. (2012) highlighted the potential of combining benzotriazole and quinoxaline units in synthesizing donor–acceptor type polymers for optoelectronics, emphasizing their electrochromic properties and potential in optoelectronic applications (Ozdemir et al., 2012).
Antimicrobial Properties
The antimicrobial properties of imidazoquinoxaline derivatives have also been a subject of study. Kalinin et al. (2013) synthesized and evaluated various imidazo[1,5-a]quinoxaline derivatives for their antimicrobial activities, indicating the influence of different substituents on their effectiveness (Kalinin et al., 2013).
Anticancer Research
In the field of anticancer research, Yoo et al. (1998) synthesized derivatives of imidazo[4,5-g]quinoxaline and evaluated their cytotoxicity against various cancer cell lines. This study indicated the potential of these compounds as anticancer agents, particularly against human gastric adenocarcinoma cells (Yoo, Suh, & Park, 1998).
properties
Product Name |
1-butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline |
|---|---|
Molecular Formula |
C17H18N4O2S2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C17H18N4O2S2/c1-2-3-10-20-12-21(25(22,23)15-9-6-11-24-15)17-16(20)18-13-7-4-5-8-14(13)19-17/h4-9,11H,2-3,10,12H2,1H3 |
InChI Key |
ZOIGMXSNUBDIDR-UHFFFAOYSA-N |
SMILES |
CCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CS4 |
Canonical SMILES |
CCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




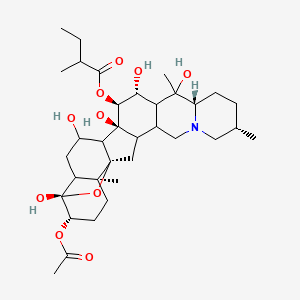


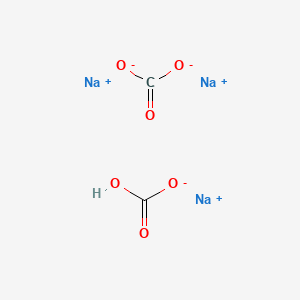
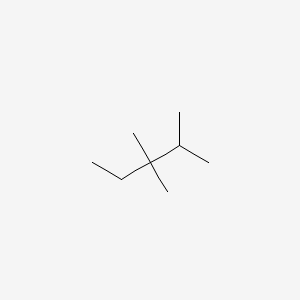
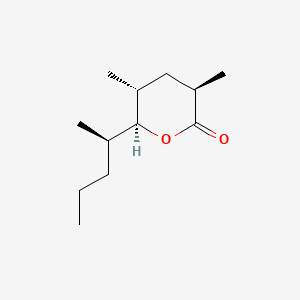
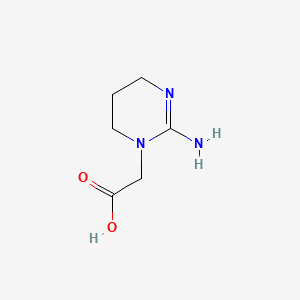
![N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]acetamide](/img/structure/B1202377.png)

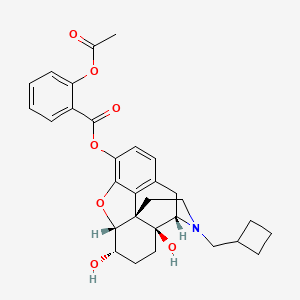
![Decasodium;[(2R,3S,4R,5R)-1-oxo-1-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentasulfonatooxyhexanoyl]amino]propylamino]-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1202382.png)
![(15S,16S,18R)-16-Hydroxy-16-[(2-hydroxyethylamino)methyl]-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1202383.png)
